2,5-dihydro-1H-imidazole
Description
Historical Development and Contemporary Significance of the Dihydroimidazole (B8729859) Moiety
The study of imidazole (B134444) and its derivatives dates back to the 19th century, with the first synthesis of imidazole itself reported in 1858. wikipedia.org The exploration of its partially saturated analogues, the dihydroimidazoles (imidazolines), followed as chemists sought to understand the structure-activity relationships of this important heterocyclic system. Initially, research into dihydroimidazoles was closely tied to the development of compounds with specific biological activities. For instance, early investigations revealed their potential as adrenergic receptor modulators, leading to the development of drugs like tolazoline, a non-selective α-adrenergic antagonist. wikipedia.org
In contemporary chemical research, the dihydroimidazole moiety continues to be of great importance. Its derivatives are recognized for a wide range of pharmacological properties, including antihypertensive, antidepressant, and anti-inflammatory activities. nih.govnih.gov The unique stereochemical and electronic properties of the dihydroimidazole ring make it an attractive scaffold for the design of novel therapeutic agents. acs.orgnih.gov Furthermore, the ability of the nitrogen atoms in the ring to coordinate with metal ions has led to their use as ligands in catalysis and as building blocks for supramolecular assemblies. nih.govsigmaaldrich.com The ongoing exploration of new synthetic methodologies to access functionalized dihydroimidazoles underscores their continued relevance in organic and medicinal chemistry. organic-chemistry.orgias.ac.in
Conceptual Frameworks for Researching 2,5-Dihydro-1H-Imidazole in Modern Chemical Science
Modern research on this compound is guided by several key conceptual frameworks that aim to exploit its unique chemical properties for various applications. These frameworks often focus on the following areas:
Medicinal Chemistry and Drug Discovery: A primary focus is the design and synthesis of novel dihydroimidazole derivatives as potential therapeutic agents. This involves understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with biological targets. Researchers utilize computational modeling and a variety of synthetic strategies to create libraries of compounds for screening against different diseases. nih.govnih.gov The goal is to identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Catalysis: The dihydroimidazole scaffold is a key component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Research in this area focuses on designing and synthesizing new NHC ligands derived from dihydroimidazoles to catalyze a wide range of organic transformations with high efficiency and stereoselectivity. psu.edu The electronic and steric properties of the dihydroimidazole ring can be fine-tuned to optimize the performance of the catalyst for specific reactions.
Supramolecular Chemistry and Materials Science: The ability of the dihydroimidazole moiety to participate in hydrogen bonding and coordination with metal ions makes it a valuable building block for the construction of well-defined supramolecular architectures. nih.gov Researchers are exploring the use of dihydroimidazole-containing molecules to create functional materials, such as sensors, molecular switches, and porous frameworks with applications in gas storage and separation.
The following table provides a summary of key research findings related to this compound and its derivatives:
| Research Area | Key Findings |
| Medicinal Chemistry | Identification of dihydroimidazole derivatives with potent cognition-enhancing, antidepressant, and antibacterial activities. nih.govacs.orgnih.gov |
| Catalysis | Use of dihydroimidazole-based N-heterocyclic carbenes in various catalytic reactions. psu.edu |
| Synthesis | Development of novel and efficient synthetic methods for the preparation of substituted dihydroimidazoles. nih.govresearchgate.net |
| Structural Analysis | X-ray crystallographic studies to determine the precise three-dimensional structure of dihydroimidazole derivatives. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24931-04-2 |
|---|---|
Molecular Formula |
C3H6N2 |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
2,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4-1/h1,5H,2-3H2 |
InChI Key |
FFMBYMANYCDCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dihydro 1h Imidazole and Its Derivatives
Cyclization Reactions for Dihydroimidazole (B8729859) Ring Formation
Cyclization reactions represent a fundamental and widely utilized approach for the synthesis of the dihydroimidazole ring. These methods typically involve the intramolecular condensation of a linear precursor containing the requisite nitrogen and carbon atoms to form the five-membered heterocyclic ring.
Condensation Pathways Involving Diamines and Carbonyl Precursors
A prevalent and classical method for the synthesis of 2,5-dihydro-1H-imidazoles involves the condensation of 1,2-diamines with various carbonyl-containing compounds, such as aldehydes, ketones, and carboxylic acid derivatives. This approach is valued for its simplicity and the ready availability of the starting materials.
The reaction of 1,2-diamines with aldehydes or ketones typically proceeds through the formation of a diimine intermediate, which subsequently undergoes cyclization to afford the dihydroimidazole ring. The choice of reaction conditions, including solvent and temperature, can influence the reaction rate and yield. For instance, the synthesis of certain imidazole (B134444) derivatives can be achieved by reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. derpharmachemica.com
A study by Jain et al. (2009) described the synthesis of 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives, which demonstrated antimicrobial activity. nih.gov Another example is the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, which was evaluated for its antimicrobial potential. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,2-Diamine | Aldehyde/Ketone | 2,5-Dihydro-1H-imidazole | nih.gov |
| 1,2-Dicarbonyl compound | Aldehyde | 2,4,5-Trisubstituted imidazole | derpharmachemica.com |
Reactions Utilizing Halogenated Active Methylene Compounds
The reaction of guanidines and their derivatives with halogenated active methylene compounds provides a versatile route to C2-amino substituted dihydroimidazoles. researchgate.net This method is particularly effective under solvent-free conditions, often leading to excellent yields of the desired products. The reaction proceeds via a cyclo-condensation mechanism. researchgate.net
For example, the reaction of 2-guanidinobenzimidazole or 2-guanidinobenzoxazole with various halogenated active methylene compounds has been shown to produce the corresponding dihydroimidazole derivatives in high yields. researchgate.net These synthesized compounds have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with many exhibiting significant inhibitory effects. researchgate.net
| Guanidine Derivative | Halogenated Active Methylene Compound | Product | Conditions | Yield | Reference |
| 2-Guanidinobenzimidazole | Various | Dihydroimidazole derivative | Solvent-free | Very good | researchgate.net |
| 2-Guanidinobenzoxazole | Various | Dihydroimidazole derivative | Solvent-free | Excellent | researchgate.net |
Synthesis via Amino Acid and Related Precursor Cyclizations
Amino acids and their derivatives serve as valuable precursors for the synthesis of dihydroimidazoles, offering a route to enantiomerically enriched products. The inherent chirality of amino acids can be transferred to the final heterocyclic product.
One approach involves the reaction of α-amino amides with glyoxal (B1671930) and formaldehyde in the presence of ammonium acetate. mdpi.com This method has been used to synthesize imidazole and imidazolium (B1220033) salts derived from L-valine and L-phenylalanine. mdpi.com Another strategy utilizes the cyclization of N-alkenyl-substituted imidazoles, catalyzed by a Ni-Al bimetallic system, to produce pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov
Furthermore, 2-aminoimidazole amino acids have been designed and synthesized as inhibitors of human arginase I. nih.gov The synthesis of these compounds often starts from protected amino acids, which are then elaborated to incorporate the 2-aminoimidazole moiety. nih.gov
| Precursor | Reagents/Catalyst | Product | Key Feature | Reference |
| α-Amino amide | Glyoxal, Formaldehyde, Ammonium acetate | Imidazole/Imidazolium salt | Derived from amino acids | mdpi.com |
| N-Alkenyl-substituted imidazole | Ni-Al bimetallic system | Pyrrolo[1,2-a]imidazole | Enantioselective cyclization | nih.gov |
| Protected amino acid | Multistep synthesis | 2-Aminoimidazole amino acid | Arginase inhibitor | nih.gov |
Multicomponent Reactions for Expedited Dihydroimidazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.
One-Pot Strategies for Structural Diversity
One-pot syntheses of dihydroimidazole derivatives are highly sought after for their efficiency and ability to generate molecular complexity in a single operation. These reactions often involve a cascade of transformations where the intermediates are not isolated.
A notable example is the four-component reaction between hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds to produce novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives in good yields. semanticscholar.org This reaction proceeds without the need for a base or catalyst. semanticscholar.org Another versatile one-pot method involves the reaction of an α-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate to afford 1,2,4,5-tetrasubstituted imidazoles. rsc.org
The Debus-Radziszewski imidazole synthesis has been adapted for a one-pot, on-water synthesis of long-chain imidazolium ionic liquids with excellent yields. rsc.org Furthermore, a one-pot synthesis of benzimidazole derivatives has been achieved through the condensation of o-phenylenediamine and aromatic aldehydes under ultrasonic irradiation using a reusable nano-catalyst. ichem.md
| Components | Product | Conditions | Reference |
| Hydroxylamine, Benzonitrile, Arylglyoxal, 1,3-Dicarbonyl compound | 1-Hydroxy-2,4,5-trisubstituted imidazole | Reflux in ethanol | semanticscholar.org |
| α-Dicarbonyl compound, Aldehyde, Primary amine, Ammonium acetate | 1,2,4,5-Tetrasubstituted imidazole | Catalyst-mediated | rsc.org |
| Glyoxal, Aldehyde, Amine | Long-chain imidazolium ionic liquid | On-water, one-pot | rsc.org |
| o-Phenylenediamine, Aromatic aldehyde | Benzimidazole derivative | Ultrasonic irradiation, nano-catalyst | ichem.md |
Catalyst-Mediated Multicomponent Protocols
The use of catalysts in multicomponent reactions for the synthesis of dihydroimidazoles can significantly enhance reaction rates, improve yields, and control selectivity. A variety of catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed.
Cupric chloride (CuCl2) has been utilized as an efficient catalyst for the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate under microwave irradiation to yield 2,4,5-trisubstituted imidazoles. derpharmachemica.com This method offers advantages such as high yields, short reaction times, and easy work-up. derpharmachemica.com Similarly, copper acetate (Cu(OAc)2) has been used as a catalyst for the synthesis of imidazole derivatives from aromatic aldehydes, benzil, and ammonium acetate. ijsred.com
The catalytic potential of various fluoroboric acid-derived systems has been investigated for the three-component and four-component synthesis of tri- and tetrasubstituted imidazoles, respectively. rsc.org HBF4-SiO2 was identified as a standout catalyst for both processes. rsc.org In another approach, silver(I) acetate has been shown to promote the multicomponent reaction of amines, aldehydes, and isocyanides to give highly substituted 2-imidazolines. acs.org
| Catalyst | Reactants | Product | Key Advantage | Reference |
| Cupric chloride (CuCl2) | 1,2-Dicarbonyl, Aldehyde, Ammonium acetate | 2,4,5-Trisubstituted imidazole | Microwave irradiation, high yield | derpharmachemica.com |
| Copper acetate (Cu(OAc)2) | Aromatic aldehyde, Benzil, Ammonium acetate | Imidazole derivative | Good to excellent yield | ijsred.com |
| HBF4-SiO2 | 1,2-Diketone, Aldehyde, Amine, Ammonium acetate | Tri- and Tetrasubstituted imidazoles | High efficiency | rsc.org |
| Silver(I) acetate | Amine, Aldehyde, Isocyanide | Highly substituted 2-imidazoline | Promotes difficult reactions | acs.org |
Innovative Synthetic Approaches
The synthesis of imidazole scaffolds has been significantly enhanced by the application of modern energy sources and reaction conditions. These innovative methods often lead to higher yields, shorter reaction times, and more environmentally benign processes compared to traditional synthetic routes.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation in the synthesis of imidazole derivatives has been shown to be highly effective, often involving multicomponent reactions. For instance, the Debus-Radziszewski imidazole synthesis, a condensation reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, can be efficiently carried out under microwave irradiation. jetir.orgorientjchem.org
One-pot microwave-assisted methods for synthesizing 2,4,5-trisubstituted imidazoles have been developed using various catalysts. These protocols offer significant advantages, including simplicity, very short reaction times (often 1-3 minutes), and high yields of the final products. jetir.orgderpharmachemica.com The use of catalysts like glacial acetic acid or cupric chloride under solvent-free conditions further enhances the green credentials of these methods. jetir.orgderpharmachemica.com While many reported examples lead to fully aromatic imidazole rings, the fundamental principles of MAOS could be adapted for the synthesis of 2,5-dihydro-1H-imidazoles by selecting appropriate precursors that lack the final oxidation step.
Optimization studies have shown that variables such as microwave power and reaction time are critical for maximizing product yield. For the synthesis of some 2,4,5-triphenyl-1H-imidazole derivatives, optimal conditions were found to be a microwave power of 720 watts for 5 to 7 minutes. orientjchem.org
Table 1: Examples of Microwave-Assisted Synthesis of Imidazole Derivatives Note: The following examples result in fully aromatic imidazole products but illustrate the general conditions used in microwave-assisted synthesis.
| Catalyst | Starting Materials | Reaction Time (min) | Yield (%) | Reference |
| Glacial Acetic Acid | Benzil, Aldehyde, Ammonium Acetate | 1-3 | up to 95 | jetir.org |
| Cupric Chloride | Benzil, Aldehyde, Ammonium Acetate | 2-4 | 85-95 | derpharmachemica.com |
| Glyoxylic Acid | Benzil, Aldehyde, Ammonium Acetate | 1.5-3 | 90-98 | rasayanjournal.co.in |
| None (Solvent-Free) | 1,2-dicarbonyl, Aldehyde, Amine, NH4OAc | 10 | 46-80 | nih.gov |
Mechanochemical Synthesis Techniques
Mechanochemistry, which involves inducing reactions in the solid state through grinding or milling, represents a sustainable and solvent-free alternative to traditional solution-phase synthesis. This technique has been successfully applied to the synthesis of substituted imidazoles and their precursors, such as imidazolium salts. mdpi.com
In a typical mechanochemical procedure, the reactants are placed in a stainless steel grinding jar with steel balls and subjected to high-speed vibration or milling. mdpi.com This method has been used for the coupling of imidazole with halogenated reagents to produce N-substituted imidazoles with yields ranging from 29% to 99%. mdpi.com The process can sometimes be enhanced by liquid-assisted grinding (LAG) or the addition of a catalyst. Researchers have noted that in many cases, the reaction continues even after the grinding process has stopped, a phenomenon known as the "aging effect," which can lead to increased final yields. mdpi.com
While specific applications of mechanochemistry for the direct synthesis of the this compound core are not extensively documented, the proven success of this technique for creating other imidazole derivatives suggests its potential applicability. The method's solvent-free nature and efficiency make it an attractive area for future research in the synthesis of dihydroimidazole compounds. researchgate.net
Electrochemical Oxidative Cyclization Methods
Electrochemical synthesis offers a unique approach to forming heterocyclic rings by leveraging oxidation and reduction reactions at an electrode surface, often avoiding the need for chemical oxidants or catalysts. rsc.org Electrochemical methods have been developed for the synthesis of various imidazole derivatives, including 1,2,4,5-tetrasubstituted imidazoles and benzo[d]imidazoles. rsc.orgacs.org
One such method involves the electrochemical C(sp³)–H amination of substrates like enamines and amines under undivided electrolytic conditions. rsc.org Another approach describes an electrochemically induced synthesis of imidazoles from vinyl azides and benzyl amines. nih.gov This process proceeds through multiple steps, including the formation of a 2H-azirine intermediate, which then reacts and cyclizes to form the imidazole ring. nih.gov These reactions are typically carried out under constant current in an undivided cell, providing a simple and green pathway to substituted imidazoles. acs.orgnih.gov
Although these reported electrochemical methods primarily yield fully aromatized imidazole products, the underlying principles of electrochemically driven cyclization could potentially be tailored to synthesize the this compound ring system by controlling the oxidation potential or choosing substrates that favor the formation of the partially saturated ring.
Synthetic Routes to Specific this compound Derivatives
The biological activity and chemical properties of this compound derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. Therefore, developing strategies for controlled functionalization at both nitrogen and carbon atoms is of significant synthetic importance.
N-Functionalization Strategies
The functionalization of the nitrogen atoms in the imidazole ring is a common strategy to modify the molecule's properties. N-alkylation is a primary method for achieving this, typically involving the reaction of an N-H containing imidazole with an alkylating agent.
The general approach for N-alkylation involves the deprotonation of the imidazole N-H using a base, followed by nucleophilic attack of the resulting imidazolate anion on an alkyl halide or another electrophile. researchgate.net A variety of bases and reaction conditions have been employed for this purpose. Common systems include the use of strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). nih.gov Milder conditions, such as potassium hydroxide (KOH) impregnated on alumina, have also been shown to be effective for the N-alkylation of imidazoles with alkyl halides, providing good yields under mild conditions. ciac.jl.cn
Another strategy involves using carbonates, such as cesium or sodium carbonate, to facilitate the reaction. researchgate.net A patented method describes the N1-alkylation of imidazole compounds using carbonic esters as the alkylating agent in the presence of a strong organic tertiary amine catalyst, with reactions occurring at 80-140 °C. google.com These methods, while often demonstrated on aromatic imidazole or benzimidazole systems, are based on fundamental reactivity principles that are directly applicable to the N-functionalization of the this compound scaffold.
Table 2: General Conditions for N-Alkylation of Imidazole Scaffolds
| Base / Catalyst | Alkylating Agent | Solvent | Key Features | Reference |
| Sodium Hydride (NaH) | Alkyl Bromide | Tetrahydrofuran (THF) | High regioselectivity for N-1 in indazoles | nih.gov |
| KOH / Alumina | Alkyl Halides | Not specified | Mild conditions, reusable reagent | ciac.jl.cn |
| Anhydrous Carbonates (K₂CO₃, Cs₂CO₃) | Alkyl Halides | Not specified | Common and effective method | researchgate.net |
| Organic Tertiary Amine | Carbonic Ester | Toluene, DMF, etc. | Green method with few byproducts | google.com |
C-Substitution Pattern Control and Elaboration
Controlling the substitution pattern on the carbon atoms of the imidazole ring is crucial for creating diverse derivatives. Unlike N-functionalization, which is often performed on a pre-existing ring, C-substitution is typically established during the ring synthesis itself by selecting appropriately substituted starting materials. nih.gov
The construction of the imidazole ring through multicomponent reactions is a prime example of this strategy. In the synthesis of 2,4,5-trisubstituted imidazoles, the substituents at the C2, C4, and C5 positions are determined by the choice of the aldehyde and the 1,2-dicarbonyl compound used in the initial condensation reaction. asianpubs.org By varying these precursors, a wide library of C-substituted imidazoles can be generated. For example, using different aromatic aldehydes allows for the introduction of various aryl groups at the C2 position. asianpubs.org
Another synthetic approach involves the transformation of other heterocyclic systems. For instance, functionalized 1H-imidazoles can be prepared via the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This method involves an intramolecular cyclization and ring-opening sequence where the substituents on the initial triazole are incorporated into the final imidazole product. mdpi.com
While these examples lead to aromatic imidazoles, the principle of "synthesis by construction" remains the most prevalent strategy for controlling the C-substitution pattern. The development of methods for the direct C-H functionalization of a pre-formed this compound ring is a more advanced area that remains a topic for further investigation.
Construction of Hybrid Heterocyclic Scaffolds Incorporating Dihydroimidazole
The synthesis of hybrid heterocyclic scaffolds that incorporate the this compound moiety is a significant area of research in medicinal and materials chemistry. These hybrid structures, which combine the dihydroimidazole core with other cyclic systems, can be broadly categorized into fused, spiro, and other linked systems. The construction of these complex molecules often employs methodologies such as multicomponent reactions (MCRs), which are prized for their efficiency and atom economy.
Fused Heterocyclic Systems
Fused systems involve the sharing of at least one bond between the dihydroimidazole ring and another ring. A notable example is the synthesis of a novel 5:7:5-fused diimidazodiazepine ring system. nih.gov This tricyclic heterocycle is constructed through a multi-step sequence starting from diaminomaleonitrile. The process involves the formation of an imidazole derivative which then undergoes further reactions, including treatment with p-methoxybenzyl isocyanate and ring closure with triethyl orthoformate, to yield the target fused structure. nih.gov
Another approach to fused systems is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This method has been utilized for the one-pot synthesis of imidazo-fused heterocycle dimers. nih.gov By using glyoxal dimethyl acetal (B89532) for the first time in this type of reaction, a series of fluorescent dimers were produced in good yields. nih.gov Similarly, imidazo[1,2-a]pyridine-based heterocycles have been synthesized using porcine pancreatic lipase (PPL) as a biocatalyst, demonstrating an effective and selective C–N bond formation under moderate conditions. rsc.org
Multicomponent reactions catalyzed by metal salts are also prevalent. For instance, the synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through a three-component reaction of 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by a catalyst.
Table 1: Synthesis of Fused Dihydroimidazole Heterocycles
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Resulting Hybrid Scaffold | Yield (%) |
|---|---|---|---|---|
| Diaminomaleonitrile, p-methoxybenzylamine | Triethyl orthoformate, Aniline hydrochloride, DBU, p-methoxybenzyl isocyanate | Stepwise synthesis involving heating and base-catalyzed cyclization | 5:7:5-Fused Diimidazodiazepine | Not specified |
| 2-Aminopyridine, Aldehyde, Isocyanide | Porcine Pancreatic Lipase (PPL) | Moderate conditions | Imidazo[1,2-a]pyridine | 89-95 |
| (Hetero)aromatic ortho-diamines, Aldehydes | Chlorotrimethylsilane (TMSCl), Air oxygen | Heating in DMF | Fused Benzimidazoles | Not specified |
Spiro Heterocyclic Scaffolds
Spiro compounds feature two rings linked by a single common atom. The construction of spiro-dihydroimidazole derivatives often leverages advanced catalytic methods and multicomponent reactions.
A significant strategy is the Rh(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes, which effectively produces spiro-[imidazole-indene] derivatives. acs.orgacs.orgnih.gov This method is noted for its high atom economy, wide functional group compatibility, and excellent chemo- and regioselectivity. acs.orgacs.org A plausible mechanism involves the coordination of the Rh(III) catalyst with the 2H-imidazole, forming a five-membered rhodacycle intermediate, followed by migratory insertion of the diyne and subsequent proto-demetalation to yield the spiro product. acs.org
Multicomponent reactions are also a cornerstone for synthesizing spiro heterocycles. A one-pot, three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature has been developed to produce novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.org Microwave-assisted multicomponent domino reactions have also been employed, using an ionic liquid as a catalyst, for the green synthesis of various spiro compounds. nih.govsemanticscholar.org Furthermore, a library of 6-spiroimidazolines has been synthesized via a one-pot multicomponent reaction involving cholestanone derivatives, 2-aminopyridines, and isocyanides, catalyzed by propylphosphonic anhydride (T3P®). beilstein-journals.org
Table 2: Synthesis of Spiro-Dihydroimidazole Heterocycles
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Resulting Hybrid Scaffold | Yield (%) |
|---|---|---|---|---|
| 2H-Imidazoles, 1,3-Diynes | [Cp*Rh(MeCN)3(SbF6)2] | DCE, heat | Spiro-[imidazole-indene] | 90-98 |
| Arylamine, Isatin, Cyclopentane-1,3-dione | Acetic acid | Room temperature, 9-12 hours | Spiro[dihydropyridine-oxindole] | Satisfactory yields |
| Cholestanone derivatives, 2-Aminopyridines, Isocyanides | Propylphosphonic anhydride (T3P®) | DMSO, 70 °C | 6-Spiroimidazoline | 85-90 |
| Isatin, Malononitrile, Barbituric acid | 1-Methylimidazolium chloride (ionic liquid) | Ethanol, Microwave irradiation | Spiro compounds | 43-98 |
Other Hybrid Scaffolds
This category includes molecules where the dihydroimidazole ring is linked to another heterocyclic system through a single bond or a linker group. A series of novel hybrid compounds connecting dihydrobenzofuran and imidazole moieties have been synthesized. rsc.orgrsc.orgnih.gov The synthesis involves preparing 1-(2-methyl-dihydrobenzofuran)-substituted imidazoles by treating 2-(aminomethyl)-dihydrobenzofurans with ammonia (B1221849), formaldehyde, and glyoxal. rsc.org These intermediates are then reacted with various phenacyl and alkyl bromides in refluxing toluene to produce dihydrobenzofuran-based imidazolium salts with excellent yields. rsc.orgrsc.org
The design of these hybrid molecules is often driven by the goal of combining the pharmacological properties of different heterocyclic systems. researchgate.netnih.gov For instance, the potent biological activities of both dihydrobenzofurans and imidazolium salts have prompted the synthesis of their hybrids for evaluation in various therapeutic areas. rsc.orgrsc.org
Table 3: Synthesis of Dihydrobenzofuran-Imidazole Hybrids
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Resulting Hybrid Scaffold | Yield (%) |
|---|---|---|---|---|
| 2-(Aminomethyl)-dihydrobenzofurans | Ammonia, Formaldehyde, Glyoxal | Not specified | 1-(2-Methyl-dihydrobenzofuran)-substituted imidazoles | Not specified |
| 1-Dihydrobenzofuran-substituted imidazoles, Phenacyl/Alkyl bromides | Toluene | Reflux | Dihydrobenzofuran-based imidazolium salts | Excellent |
Reaction Mechanisms and Chemical Transformations of 2,5 Dihydro 1h Imidazole
Intrinsic Reactivity of the Dihydroimidazole (B8729859) Ring System
The reactivity of the 2,5-dihydro-1H-imidazole ring is dictated by the interplay of its nitrogen atoms and the partially saturated five-membered ring. This structure gives rise to distinct electronic properties that influence its interactions with various reagents.
Mechanisms of Electrophilic and Nucleophilic Processes
The this compound ring, while related to the aromatic imidazole (B134444), displays different reactivity due to its partial saturation. The nitrogen atoms within the ring are key to its chemical behavior, acting as sites for both electrophilic and nucleophilic attack.
Electrophilic Substitution: In contrast to the fully aromatic imidazole which readily undergoes electrophilic substitution at the C-4 and C-5 positions, the reactivity of the this compound is less straightforward. globalresearchonline.net The presence of two nitrogen atoms makes the ring electron-rich, but the lack of full aromaticity alters the substitution patterns. nih.gov Electrophilic attack is more likely to occur at the nitrogen atoms, particularly the one not involved in the double bond, which acts as a secondary amine.
Nucleophilic Substitution: Nucleophilic substitution reactions on the dihydroimidazole ring are less common unless activated by strongly electron-withdrawing groups. globalresearchonline.net However, the nitrogen atoms themselves can act as nucleophiles. For instance, they can participate in nucleophilic substitution reactions to form substituted imidazole derivatives. The lone pair of electrons on the nitrogen atoms allows them to attack electrophilic centers, initiating a variety of chemical transformations. nih.gov
Oxidation and Reduction Pathways
The dihydroimidazole ring can undergo both oxidation and reduction, leading to a variety of related heterocyclic structures.
Oxidation: The oxidation of 2,5-dihydro-1H-imidazoles can lead to the formation of fully aromatic imidazoles or other oxidized species. For example, 1-hydroxy-2,5-dihydro-1H-imidazoles can be oxidized to form stable this compound 1-oxyl radicals. researchgate.net The oxidation of 2,5-dihydroimidazoles to 4H-imidazole 3-oxides has been achieved using air oxygen with a copper(II) ammine complex as a catalyst. nih.gov The oxidation of imidazole itself by atmospheric oxidants like OH radicals, NO₃ radicals, and O₃ has been studied, suggesting that similar pathways could be relevant for its dihydro derivatives in certain environments. acs.org
Reduction: Reduction of the this compound ring can lead to the formation of imidazolidines, the fully saturated analogues. This can be achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst. The choice of reducing agent and reaction conditions is crucial to control the extent of reduction and avoid unwanted side reactions.
Regioselective Substitution Mechanisms on the Ring
Regioselectivity is a key aspect of the chemistry of dihydroimidazoles, determining the position at which a substituent will be introduced.
The regioselectivity of substitution reactions on the imidazole ring is influenced by the electronic properties of the ring and the nature of the substituents already present. nih.gov For instance, in the synthesis of 1,4-disubstituted imidazoles, a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization sequence provides the desired products with complete regioselectivity. rsc.org The presence of a 2-hydroxyaryl group on the nitrogen at position 1 can direct the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov Computational studies have shown that this group can act as a self-catalyst through a hydrogen atom shift, controlling the reaction mechanism. nih.gov
Mechanistic Investigations of Dihydroimidazole Formation
The synthesis of the this compound ring itself involves several key mechanistic pathways, including cyclization and pseudo-Michael reactions.
Detailed Cyclization Reaction Mechanisms
The formation of the dihydroimidazole ring often proceeds through the cyclization of a linear precursor. A common method involves the reaction of an α-dicarbonyl compound with ammonia (B1221849) and an aldehyde, known as the Radziszewski reaction. researchgate.net This reaction is believed to involve the condensation of the α-dicarbonyl compound with two molecules of ammonia and a highly reactive aldehyde. researchgate.net
Another approach involves the rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulphonyl-1,2,3-triazoles. The proposed mechanism proceeds via the formation of a carbenoid, which then reacts with the oxadiazole, followed by ring-opening and a 5-exo-trig cyclization to yield the imidazole ring. rsc.org The synthesis of functionalized 1H-imidazoles can also be achieved through the denitrogenative transformation of 5-amino-1,2,3-triazoles, which involves an intramolecular cyclization followed by triazole ring opening and carbene insertion. mdpi.com
Pseudo-Michael Reactions in Dihydroimidazole Derivative Synthesis
The pseudo-Michael reaction is a valuable tool for the synthesis of dihydroimidazole derivatives. This reaction involves the conjugate addition of a nucleophile to an activated alkene.
In the context of dihydroimidazole synthesis, the pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with reagents like ethyl 2-cyano-3-methoxyprop-2-enoate (EMCA) has been investigated. nih.gov The reaction can occur at either the exocyclic nitrogen atom or the ring nitrogen atom (N3), and the outcome is often temperature-dependent. nih.govresearchgate.net For example, at -10 °C, the reaction with EMCA occurs exclusively on the exocyclic nitrogen, while at higher temperatures, cyclization to form fused pyrimidine (B1678525) systems can occur. nih.gov The nature of the Michael acceptor and the substituents on the dihydroimidazole ring can also influence the regioselectivity of the reaction. nih.govresearchgate.net
Coordination Chemistry Mechanisms Involving this compound Ligands
The coordination mode of this compound is highly dependent on its protonation state. The ligand can exist in its neutral form, a protonated imidazolinium cation, or a deprotonated imidazolate anion, each exhibiting distinct coordination properties.
In neutral or basic conditions, the this compound ligand typically acts as a monodentate ligand, coordinating to a metal center through its imine nitrogen atom. This is the most common coordination mode, observed in a variety of transition metal complexes.
Deprotonation of the N-H group can occur in the presence of a strong base, leading to the formation of a 2,5-dihydro-1H-imidazolate anion. This anionic ligand can act as a bridging ligand, coordinating to two different metal centers and facilitating the formation of polynuclear complexes or coordination polymers. Furthermore, deprotonation at the C2 position can lead to the formation of an N-heterocyclic carbene (NHC), a potent σ-donor ligand that forms strong bonds with transition metals. figshare.combeilstein-journals.org While the direct deprotonation of this compound to form an NHC is less common than for its aromatic imidazolium (B1220033) precursors, the resulting imidazolin-2-ylidene ligands are known to be strong σ-donors that enhance π-back-bonding in metal carbonyls. figshare.com
| Ligand Form | Coordination Mode | Resulting Complex Type |
| Neutral this compound | Monodentate (via imine N) | Mononuclear complexes |
| Protonated 2,5-dihydro-1H-imidazolium | Monodentate (via imine N) | Cationic complexes with hydrogen-bonded networks |
| Deprotonated 2,5-dihydro-1H-imidazolate | Bridging | Polynuclear complexes or coordination polymers |
| 2,5-dihydro-1H-imidazolin-2-ylidene (NHC) | Monodentate (via carbene C) | Stable organometallic complexes |
The nature of the interaction between the this compound ligand and the metal ion plays a pivotal role in determining the coordination geometry and the subsequent crystallization of the metal complex.
The coordination number and geometry of the metal center are influenced by the steric bulk of the this compound ligand and any substituents it may bear. For instance, the coordination of multiple bulky ligands around a metal center can lead to lower coordination numbers or distorted geometries. The electronic properties of the metal ion, such as its size, charge, and d-electron configuration, also significantly impact the preferred coordination geometry. For example, Cu(II) complexes with imidazole-based ligands can adopt geometries ranging from square planar to distorted octahedral. researchgate.net
The crystallization of metal complexes involving this compound is a complex process governed by a multitude of factors. The formation of hydrogen bonds between the N-H group of the ligand and counter-anions or solvent molecules is a significant driving force in the self-assembly of the crystal lattice. In the crystal structure of 2-p-tolyl-4,5-dihydro-1H-imidazole, neighboring molecules are linked by intermolecular N—H···N hydrogen bonds to form one-dimensional chains. nih.gov
Furthermore, π-π stacking interactions between the imidazole rings of adjacent ligands can also contribute to the stability of the crystal structure. The interplay of these non-covalent interactions, along with the coordination bonds, dictates the final three-dimensional architecture of the complex. The presence of different counter-anions can lead to the crystallization of different polymorphs with distinct physical properties.
In the context of coordination polymers, the ability of deprotonated this compound to act as a bridging ligand can lead to the formation of extended one-, two-, or three-dimensional networks. The specific topology of these networks is influenced by the coordination preferences of the metal ion and the geometry of the ligand.
| Interaction | Effect on Coordination Geometry | Effect on Crystallization |
| Steric Hindrance | Can lead to lower coordination numbers and distorted geometries. | Influences molecular packing and can prevent dense packing. |
| Hydrogen Bonding | Stabilizes specific coordination geometries through intramolecular interactions. | Directs the self-assembly of molecules into specific crystal lattices. |
| π-π Stacking | Can influence the orientation of ligands in the coordination sphere. | Contributes to the overall stability of the crystal structure. |
| Metal Ion Properties | Determines the preferred coordination number and geometry (e.g., octahedral, tetrahedral). | Influences the kinetics and thermodynamics of crystal nucleation and growth. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dihydro 1h Imidazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of 2,5-dihydro-1H-imidazole derivatives. A combination of one-dimensional and two-dimensional NMR experiments allows for a comprehensive understanding of their complex structures.
High-Resolution ¹H and ¹³C NMR for Primary Structure Determination
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the primary structure of this compound compounds. researchgate.netresearchgate.net The chemical shifts (δ) of protons and carbons in the heterocyclic ring and its substituents provide crucial information about the electronic environment of each atom. For instance, in a series of 1,2-diaryl-4,5-dihydro-1H-imidazoles, the chemical shifts are influenced by the substituents on the aryl groups, reflecting the electronic features of the imidazole (B134444) ring. researchgate.netresearchgate.net The proton NMR spectra of imidazole derivatives often show characteristic signals for aromatic protons and a distinct singlet for the NH proton of the imidazole ring, further confirming the structure. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives.
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | N-H (Imidazole Ring) | 11.0 - 13.0 researchgate.netmdpi.com |
| ¹H | Aromatic Protons | 6.8 - 8.1 researchgate.net |
| ¹H | CH₂ (Dihydroimidazole Ring) | ~3.0 - 4.0 |
| ¹³C | C=N (Amidine Carbon) | ~160 - 170 |
| ¹³C | CH₂ (Dihydroimidazole Ring) | ~40 - 50 |
| ¹³C | Aromatic Carbons | ~110 - 150 |
Note: Chemical shifts are approximate and can vary based on substituents and solvent.
Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity and stereochemistry of this compound compounds. researchgate.netresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei like ¹³C or ¹⁵N. wikipedia.org It is instrumental in assigning the signals of carbon atoms bearing protons. researchgate.net HSQC spectra provide one-bond correlation, simplifying crowded spectra and aiding in the analysis of complex molecules. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. princeton.edu This technique is crucial for establishing the connectivity across quaternary carbons and heteroatoms, helping to piece together the molecular skeleton. researchgate.net For example, HMBC can confirm the regioselectivity of reactions by showing long-range couplings between specific protons and carbons. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are vital for determining the stereochemistry and spatial proximity of atoms. princeton.edu They identify protons that are close to each other in space, providing insights into the three-dimensional arrangement of the molecule. researchgate.net For instance, NOESY can be used to determine the relative orientation of substituents on the dihydroimidazole (B8729859) ring. researchgate.netresearchgate.net
A study on 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts utilized a combination of HMQC, HMBC, COSY, and NOESY spectra for complete signal assignment. researchgate.netresearchgate.net
Table 2: Application of 2D NMR Techniques in the Study of this compound.
| 2D NMR Technique | Information Provided | Reference |
| HSQC | One-bond ¹H-¹³C and ¹H-¹⁵N correlations for direct assignment. | wikipedia.orgresearchgate.net |
| HMBC | Two- and three-bond ¹H-¹³C correlations to establish connectivity across quaternary centers and heteroatoms. | researchgate.netprinceton.edu |
| NOESY | Through-space correlations between protons to determine stereochemistry and spatial relationships. | researchgate.netprinceton.edu |
¹⁵N NMR and Isotopic Labeling Studies for Nitrogenous Heterocycles
¹⁵N NMR spectroscopy and isotopic labeling are powerful tools for studying the structure and reactivity of nitrogen-containing heterocycles like this compound. researchgate.net Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, isotopic enrichment is often employed to enhance sensitivity. nih.gov
¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms, providing valuable information about tautomeric equilibria, protonation states, and intermolecular interactions. researchgate.net For instance, in imidazole derivatives, the ¹⁵N chemical shift can change significantly upon protonation. nih.gov
Isotopic labeling with ¹⁵N allows for the use of more sensitive inverse-detected NMR experiments like HSQC and HMBC to probe the nitrogen environment. wikipedia.org Furthermore, the analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can provide definitive structural assignments and insights into reaction mechanisms. researchgate.net Recent methods have been developed for the direct ¹⁴N to ¹⁵N isotopic exchange in nitrogen heterocycles, facilitating these studies. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. mdpi.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.comnih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. illinois.edu
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| C=N | Stretch | 1570 - 1600 | researchgate.netnih.gov |
| N-H | Stretch | 3200 - 3400 (broad) | nih.gov |
| C-H (aliphatic) | Stretch | 2850 - 3000 | |
| C-H (aromatic) | Stretch | 3000 - 3100 | |
| C=C (aromatic) | Stretch | 1450 - 1600 | researchgate.net |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides a vibrational "fingerprint" of a molecule, offering detailed information about its composition and structure. mdpi.comnih.gov It is particularly advantageous for analyzing biological samples in aqueous solutions due to the weak Raman scattering of water. mdpi.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with high accuracy. This capability is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of complex mixtures containing imidazoline (B1206853) derivatives, HRMS can differentiate between various byproducts and the target compound. biotage.co.jp The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula. nih.gov
A study on risky drugs in eggs utilized UHPLC Q-Orbitrap HRMS for the sensitive detection of various compounds, showcasing the power of this technique in complex matrices. nih.gov The method achieved low limits of detection, demonstrating the sensitivity of HRMS. nih.gov
Table 1: Exemplary HRMS Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Measured m/z | 254.1234 |
| Calculated m/z (for C₁₄H₁₅N₃O₂) | 254.1239 |
| Mass Accuracy (ppm) | -2.0 |
| Molecular Formula | C₁₄H₁₅N₃O₂ |
This table illustrates how a measured mass from HRMS can be used to confirm a specific molecular formula.
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound derivatives, especially for complex or thermally labile structures.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and non-volatile compounds. wikipedia.orgnih.gov It generates ions directly from a solution, minimizing fragmentation and often preserving the molecular ion. wikipedia.org ESI-MS has been successfully used to study nitroimidazolic radiosensitizers, providing insights into their ionization and dissociation reactions. rsc.org This technique is also valuable for analyzing ionic liquids containing imidazolium (B1220033) cations. nih.gov The process involves creating a fine spray of charged droplets from which ions are desolvated and enter the mass analyzer. nih.govyoutube.com
Table 2: Comparison of Ionization Techniques for this compound Analysis
| Ionization Technique | Principle | Advantages for Imidazoline Analysis |
| Electrospray Ionization (ESI) | Produces ions from a liquid solution by applying a high voltage. wikipedia.org | Soft ionization, suitable for polar and non-volatile compounds, minimizes fragmentation. wikipedia.orgnih.gov |
| Nano-Electrospray Ionization (Nano-ESI) | A variation of ESI using very low flow rates. nih.gov | High sensitivity, consumes minimal sample. nih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Uses a laser to desorb and ionize analytes co-crystallized with a matrix. nih.gov | Suitable for large molecules, can be used for imaging. nih.gov |
| Inductively Coupled Plasma (ICP) | Utilizes a high-temperature plasma to ionize samples. nih.gov | Primarily for elemental analysis. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute configuration and molecular conformation of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed.
Numerous studies have utilized SC-XRD to elucidate the structures of various imidazole and imidazoline derivatives. For example, the crystal structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide was confirmed by SC-XRD, providing insights into its molecular geometry. nih.gov Similarly, the structures of naphtho[2,3-d]imidazole-4,9-dione appended 1,2,3-triazoles were established using SC-XRD, among other techniques. nih.gov The crystal structure of 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate (B1193919) has also been determined by X-ray diffraction. mdpi.com
Table 3: Crystallographic Data for a Representative Imidazole Derivative
| Parameter | Value | Reference |
| Compound | 2-amino-6-methylpyrimidin-4-yl benzenesulfonate | acs.org |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/n | acs.org |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | acs.org |
| Key Bond Angles | C-N-C, N-C-N | acs.org |
Note: Specific unit cell dimensions (X, Y, Z) would be found in the cited crystallographic data.
The analysis of a new phenanthro-imidazole crystal revealed a monoclinic crystal system with a P2₁/n space group. tandfonline.com The study of spirocyclic this compound 1-oxyl radicals also employed X-ray analysis to determine their crystalline structure. researchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.
The synthesis and characterization of new imidazoline derivatives often include elemental analysis to confirm that the experimentally determined elemental composition matches the calculated values for the proposed structure. lew.ro For example, in the characterization of spirocyclic this compound 1-oxyl radicals, the found percentages of carbon, hydrogen, and nitrogen were in good agreement with the calculated values, thus confirming the stoichiometry of the synthesized compounds. researchgate.net
Table 4: Elemental Analysis Data for a Synthesized Imidazoline Derivative
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 74.76 | 75.17 | researchgate.net |
| Hydrogen (H) | 9.67 | 10.04 | researchgate.net |
| Nitrogen (N) | 7.27 | 7.35 | researchgate.net |
This close correlation between the calculated and found values provides strong evidence for the successful synthesis of the target compound with the expected stoichiometry.
Computational Chemistry and Theoretical Investigations of 2,5 Dihydro 1h Imidazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. For 2,5-dihydro-1H-imidazole and its derivatives, DFT calculations offer a balance between accuracy and computational cost, making it possible to predict a wide range of molecular properties.
The first step in the computational analysis of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For derivatives of 2-imidazoline, which is closely related to this compound, DFT studies have been used to determine their structural properties. capes.gov.br These calculations provide optimized bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters of a 2-Imidazoline Derivative Note: The following data is for a substituted imidazoline (B1206853) and is provided for illustrative purposes.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.39 | - |
| C=N | 1.28 | - |
| C-C | 1.54 | - |
| N-C-N | - | 110.0 |
| C-N-C | - | 112.0 |
| H-C-H | - | 109.5 |
This table is illustrative and based on typical values found in computational studies of imidazoline derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govnih.gov
In the context of 2-imidazoline derivatives, DFT calculations have been employed to analyze the HOMO-LUMO energy gap. A smaller energy gap generally implies higher reactivity. nih.gov For instance, in a study of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating the molecule's chemical reactivity. nih.gov
Table 2: Frontier Molecular Orbital Energies for an Imidazole (B134444) Derivative Note: The following data is for a substituted imidazole and is provided for illustrative purposes.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data adapted from a computational study on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer and delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. ijrar.orgnih.gov This analysis provides insights into hyperconjugative interactions and the stabilization of the molecule.
For imidazoline derivatives, NBO analysis reveals significant delocalization, particularly from the lone pairs of nitrogen atoms. ijrar.org The stabilization energies calculated from second-order perturbation theory in NBO analysis quantify the strength of these donor-acceptor interactions. For example, in a study of a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the most significant interaction was found to be from the lone pair of a chlorine atom to an antibonding π* orbital of the phenyl ring. ijrar.org
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Substituted Imidazole Note: The following data is for a substituted imidazole and is provided for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | σ(C2-C5) | 5.21 |
| LP (1) N3 | σ(C2-C4) | 4.89 |
| π (C4-C5) | π*(C2-N1) | 20.15 |
This table is illustrative and based on typical values found in NBO analyses of imidazole derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue representing regions of low electron density (electrophilic sites). ppor.az
For imidazole and its derivatives, MEP maps show that the nitrogen atoms are typically the most negative regions, making them susceptible to electrophilic attack. The hydrogen atoms bonded to nitrogen or carbon atoms are generally in the positive potential regions, indicating their susceptibility to nucleophilic attack. ppor.az
Vibrational frequency analysis is another important application of DFT. The calculated vibrational frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of vibrational modes. researchgate.net
In a combined experimental and theoretical study of 2-phenyl-2-imidazoline, the calculated vibrational frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra after scaling. capes.gov.br This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as N-H stretching, C-H bending, and ring vibrations.
Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Phenyl-2-imidazoline Note: This data is for a substituted imidazoline and is provided for illustrative purposes.
| Vibrational Mode | Calculated Frequency | Experimental FT-IR | Experimental FT-Raman |
| N-H Stretch | 3410 | 3410 | - |
| C-H in-plane bend | 1122 | 1122 | - |
| C-H out-of-plane bend | 986 | 983 | 912 |
Data adapted from a study on 2-phenyl-2-imidazoline. capes.gov.br
Kinetic and Thermodynamic Studies
Computational methods can also be used to investigate the kinetics and thermodynamics of reactions involving this compound. For instance, DFT calculations can be used to determine the activation energies of reactions, providing insights into their feasibility and rates. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated to predict the spontaneity of a reaction.
While specific kinetic and thermodynamic studies focused solely on the parent this compound are not extensively documented in the reviewed literature, studies on related imidazoline derivatives provide a framework for such investigations. For example, a DFT study on the protonation reaction of imidazoline-N-oxyl derivatives explored the thermodynamic aspects of this process.
Reaction Mechanism Elucidation via Transition State Analysis
The formation of the imidazole ring is a fundamental process in organic chemistry. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping out the step-by-step mechanisms of these reactions. For instance, the reaction of glyoxal (B1671930) with ammonium (B1175870) ions (NH₄⁺) in aqueous solutions at neutral pH has been investigated to understand the formation of simple imidazoles. rsc.org These studies reveal that the process is not straightforward and involves competition between the desired imidazole-forming condensation pathway and other reactions like acetal (B89532) or oligomer formation. rsc.org
Theoretical models are used to identify the transition states (TS) for each step of a proposed reaction mechanism. A transition state represents the highest energy point along the reaction coordinate between reactants and products. By analyzing the geometry and vibrational frequencies of these transition states, chemists can confirm the viability of a proposed pathway. For example, in the domino reaction between 1,4-dithiane-2,5-diol (B140307) and azomethine imines, computational analysis identified multiple possible pathways for the initial cleavage step, with the most favorable one involving a double-methanol-mediated proton transfer. rsc.org Similarly, investigations into the cyclization reactions of imidazole derivatives to form more complex structures, such as imidazoxazinones, rely on isolating intermediates and analyzing reaction conditions to deduce the most likely mechanistic path. nih.gov
Energy Barrier Calculations and Rate Equation Derivations
Once transition states are located, their energies are calculated to determine the activation energy or energy barrier for each reaction step. A lower energy barrier corresponds to a faster reaction rate. These calculations are crucial for understanding reaction kinetics and predicting the conditions that would favor the formation of a desired product. rsc.org
In the synthesis of imidazoles from glyoxal, the yield was found to be inversely related to the initial glyoxal concentration. This observation was explained by the kinetic competition between different reaction pathways. rsc.org At high concentrations, the formation of acetals and oligomers is kinetically favored over the condensation pathway that leads to imidazole. rsc.org By calculating the energy barriers for these competing reactions, a quantitative understanding of the yield dependence can be achieved. Such computational studies can guide the optimization of synthetic procedures by identifying conditions that lower the energy barrier for the desired reaction while raising it for unwanted side reactions. rsc.orgrsc.org
Molecular Simulations
Molecular simulations extend theoretical investigations from single molecules or simple reactions to complex biological or material systems. These methods allow for the study of the dynamic behavior of this compound and its derivatives, particularly their interactions with biological macromolecules.
Molecular Docking for Predictive Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand), such as a this compound derivative, binds to the active site of a target protein. scilit.com This method is central to modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. mdpi.com
Studies have shown that imidazole derivatives are promising candidates for various therapeutic targets. For example, docking studies have been performed on imidazole derivatives against glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in bacterial cell wall synthesis, to evaluate their potential as antimicrobial agents. researchgate.netresearchgate.net These simulations predict the binding affinity (often expressed as binding energy) and the specific interactions, such as hydrogen bonds and π-sulfur interactions, that stabilize the ligand-protein complex. researchgate.netresearchgate.net Other research has targeted the HIV-1-reverse transcriptase, where docking studies revealed that designed imidazole analogs could form key hydrogen bonding and pi-pi interactions within the active site. mdpi.com The results of these in silico studies often show a good correlation with experimental activity, demonstrating the predictive power of molecular docking. scilit.comresearchgate.net
| Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazole-substituted Imidazoles | GlcN-6-P synthase (PDB: 2VF5) | Compounds showed low binding energy and good affinity for the active site, forming hydrogen bonds with residues like Thr352 and Lys603. | researchgate.net |
| 1,2,4,5-Tetraaryl Substituted Imidazoles | GlcN-6-P synthase (PDB: 1MOQ) | Docking revealed hydrogen bonding with GLY251 and π-sulfur interactions with CYS255, indicating inhibitory potential. | researchgate.net |
| Designed Imidazole Analogs | HIV-1-reverse transcriptase (PDB: 1RT2) | Analogs showed favorable H-bonding and pi-pi interactions compared to the standard drug nevirapine. | mdpi.com |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the complex and the flexibility of the ligand and protein. tandfonline.comjchemlett.com
MD simulations are used to assess the stability of the binding mode predicted by docking. By simulating the complex in a physiological environment (e.g., in water at body temperature), researchers can observe whether the key interactions are maintained over time. tandfonline.com These simulations have been applied to various imidazole derivatives in complex with targets like the COVID-19 main protease, where they help to understand the factors governing the inhibitory effect and the stability of interactions under dynamic conditions. tandfonline.com MD simulations can also reveal the conformational changes in a protein upon ligand binding and help to understand the structural basis for stability. rsc.org For example, studies on chiral imidazolidine (B613845) derivatives have used these simulations to understand their structure and potential as pre-catalysts. mdpi.com
Prediction of Advanced Chemical Properties
Computational methods are not limited to reactivity and biological interactions; they are also employed to predict advanced material properties, such as nonlinear optical behavior.
Nonlinear Optical (NLO) Property Prediction
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in telecommunications, optical switching, and optical memory. malayajournal.org Organic molecules with conjugated π-electron systems, such as certain imidazole derivatives, are known to possess significant NLO properties. malayajournal.orgniscpr.res.in
Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of new molecules. The key parameter calculated is the first-order hyperpolarizability (β₀). A large β₀ value is indicative of a strong NLO response. malayajournal.org Theoretical studies on various substituted imidazoles have shown that their NLO properties are highly tunable by modifying the donor and acceptor groups attached to the imidazole ring. For example, the computed hyperpolarizability of 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was found to be eighteen times greater than that of urea, a standard NLO reference material. malayajournal.org Similarly, investigations on 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol showed a large third-order susceptibility, confirming its potential as an NLO material. semanticscholar.org These theoretical predictions are often validated by experimental techniques like the Z-scan method and are essential for the rational design of new, high-performance NLO materials. semanticscholar.org
| Compound | Computational Method | Predicted First Hyperpolarizability (β₀) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | 7.00254 x 10⁻³⁰ esu | malayajournal.org |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | TD-DFT/B3LYP/6-31+G(d,p) | High hyperpolarizability predicted, linked to low HOMO-LUMO gap. | semanticscholar.org |
Applications of 2,5 Dihydro 1h Imidazole in Advanced Organic Synthesis and Materials Science
Role as Versatile Building Blocks in Complex Organic Synthesis
The 2-imidazoline ring is a valuable synthon for constructing more complex molecular frameworks. Its inherent reactivity and multiple functionalization points allow for its elaboration into a wide array of other heterocyclic systems and intricate organic architectures.
The 2,5-dihydro-1H-imidazole core serves as a precursor for a variety of other heterocyclic compounds. A common transformation is the dehydrogenation of the 2-imidazoline ring to yield the corresponding aromatic imidazole (B134444). chemicalbook.com This aromatization can be achieved using various metal catalysts such as palladium or platinum. chemicalbook.com
Furthermore, the 2-imidazoline ring can undergo ring-opening reactions to produce N,N'-disubstituted ethylenediamines, which are themselves important building blocks in organic synthesis. The ring can also be incorporated into more complex, fused heterocyclic systems. For instance, 2-(imidazolidin-2-ylideneamino)anilines, derived from 2-imidazolines, react with carbon disulfide to form novel fused heterocycles like 2,3-dihydro-12H-imidazo[2',1':4,5] tandfonline.comnih.goviucr.orgthiadiazino[2,3-b]quinazolin-5-thiones. wikipedia.org Another synthetic route involves the anti-selective aminofluorination of alkenes with amidines, which yields 4-fluoroalkyl-2-imidazolines. These can then undergo reductive ring-opening to provide highly functionalized 3-fluoropropane-1,2-diamine derivatives. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools in modern organic synthesis. The this compound framework is frequently the central scaffold synthesized through such reactions.
A prominent example is the three-component condensation of an amine, an aldehyde, and an α-acidic isocyanide, which efficiently produces highly substituted 2-imidazolines under mild conditions. nih.goviucr.orgnih.gov This reaction proceeds through the in situ formation of an imine from the amine and aldehyde, followed by an aldol-type addition of the isocyanide and subsequent ring closure. tandfonline.com The versatility of this MCR allows for a wide range of substituents to be incorporated into the imidazoline (B1206853) ring, making it a valuable method for generating molecular diversity for applications such as drug discovery. nih.govtandfonline.com
Another approach involves a palladium-catalyzed multicomponent synthesis from imines, acid chlorides, and carbon monoxide. This reaction forms an imidazolinium carboxylate intermediate, which then undergoes decarboxylation to yield the trans-disubstituted 2-imidazoline. tandfonline.com The ability to use readily available aldehydes and amines to generate the imine precursor further enhances the combinatorial potential of this method. tandfonline.com Additionally, stereospecific one-pot syntheses have been developed, such as the ring expansion of an aziridine with an imidoyl chloride, which allows for the creation of enantiopure 2-imidazolines. mdpi.com
| Reactants | Key Features | Product | Reference |
|---|---|---|---|
| Amine, Aldehyde, α-Acidic Isocyanide | One-pot, mild conditions, high diversity | Substituted 2-Imidazolines | nih.govnih.gov |
| Imine, Acid Chloride, Carbon Monoxide | Palladium-catalyzed, forms trans-disubstituted products | Trans-1,3-disubstituted-2-imidazolines | tandfonline.com |
| Aziridine, Imidoyl Chloride | One-pot, stereospecific, regiocontrolled | Highly-substituted, potentially enantiopure 2-imidazolines | mdpi.com |
Applications in Materials Science
The structural features of this compound, particularly its nitrogen atoms which can act as ligands or reactive sites, make it a valuable component in the development of advanced materials, including polymers and coordination networks.
While the direct polymerization of the 2-imidazoline ring is not as common as its structural analogue 2-oxazoline, functionalized imidazole derivatives serve as important monomers for creating advanced polymers. mdpi.com For example, copolymers have been synthesized using methyl methacrylate and an allyl-functionalized imidazole monomer (2-allyloxymethyl-1-methylimidazole). researchgate.net These polymerizations can be carried out using techniques like photopolymerization. researchgate.net
Imidazole and imidazolium-containing polymers are of great interest due to their unique properties. Imidazole-based polymers can engage in hydrogen bonding, while imidazolium (B1220033) salts offer electrostatic interactions, leading to applications in areas like gene delivery and antimicrobial materials. rsc.org The controlled radical polymerization of vinyl imidazoles has been challenging, but recent advances, such as using RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, have enabled the synthesis of well-controlled poly(1-vinyl imidazole). rsc.org These polymers have potential applications in catalysis, membrane materials, and fuel cells. rsc.org
The nitrogen atoms in the 2-imidazoline ring are excellent donors, making these molecules effective ligands for coordinating with metal ions. chemicalbook.comwikipedia.org This property is extensively exploited in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). iucr.orgresearchgate.netmdpi.com CPs and MOFs are crystalline materials built from metal ions or clusters linked together by organic ligands, resulting in one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis. iucr.orgmdpi.com
Imidazole and its derivatives are widely used as ligands in the synthesis of MOFs. iucr.orgresearchgate.net For example, zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are built from metal ions (like zinc or cobalt) bridged by imidazolate linkers. mdpi.com While many examples use the aromatic imidazole, the fundamental coordinating ability of the nitrogen atoms is shared by 2-imidazolines. wikipedia.org The specific geometry and electronic properties of 2-imidazoline ligands can be tuned by altering the substituents on the ring, allowing for fine control over the resulting CP or MOF structure and properties. wikipedia.org New CPs have been synthesized using imidazole-containing ligands with various metal ions like cadmium(II), cobalt(II), and iron(II), leading to diverse structures such as 1D chains and 2D layers. mdpi.commdpi.com
| Material Type | Metal Ion | Ligand Type | Resulting Structure | Reference |
|---|---|---|---|---|
| Coordination Polymer | Cadmium(II) | 1,4-bis[(1H-imidazol-1-yl)methyl]benzene | 1D Ladder Chain | iucr.org |
| Coordination Polymer | Cobalt(II) | 3-(1H-imidazol-4-yl)benzoic acid | 2D Network | mdpi.com |
| Coordination Polymer | Iron(II) | 1-Ethyl-imidazole | 2D Cyano-bridged Layer | mdpi.com |
| MOF (ZIF-8) | Zinc(II) | 2-Methylimidazolate | 3D Zeolitic Framework | mdpi.com |
Catalytic Applications
Derivatives of this compound play a significant role in catalysis, both as ligands for metal-based catalysts and as organocatalysts themselves. Their utility stems from their strong σ-donating properties and the ability to sterically and electronically tune the catalytic environment. wikipedia.org
As ligands in homogeneous catalysis, 2-imidazolines are structural analogues of the well-established 2-oxazolines. wikipedia.org They have been successfully employed in a variety of important carbon-carbon bond-forming reactions, including:
Suzuki–Miyaura couplings
Mizoroki–Heck reactions
Diels–Alder reactions
Henry reactions wikipedia.org
The ease of modifying substituents on the nitrogen atoms of the imidazoline ring allows for the fine-tuning of the ligand's properties, which in turn influences the activity and selectivity of the metal catalyst. wikipedia.org
Furthermore, 2-imidazolines are crucial precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful organocatalysts and are also highly effective ligands for transition metals. They are typically generated by the deprotonation of the corresponding imidazolium or dihydroimidazolium (imidazolinium) salt. The stability and strong σ-donating character of NHCs make them excellent ancillary ligands in catalysis, notably in reactions like olefin metathesis. rsc.org
Development of Ligands for Homogeneous Catalysis
The development of ligands derived from this compound has been a focal point in the advancement of homogeneous catalysis. These ligands are prized for their modular nature, which allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific transformations.
A prominent class of these ligands is the C2-symmetric bis(imidazoline) ligands, where two this compound rings are linked by a chiral backbone. The synthesis of these ligands often commences from readily available chiral amino alcohols, which are condensed with dicarboxylic acids or their derivatives to form the bis(imidazoline) framework. beilstein-archives.org For instance, novel C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols in excellent optical purity and chemical yields. beilstein-archives.org
The structural diversity of these ligands is a key aspect of their utility. Modifications can be introduced at several positions:
Substituents on the Imidazole Ring: The groups attached to the nitrogen atoms and the stereogenic centers of the dihydroimidazole (B8729859) ring can be varied to fine-tune the steric environment around the metal center. For example, bulky substituents can create a more defined chiral pocket, enhancing enantioselectivity.
The Heterocyclic Core: While the dihydroimidazole ring is central, related structures like imidazolidin-4-ones have also been explored as chiral ligand precursors. nih.gov
These structural modifications have a profound impact on the catalytic activity of the corresponding metal complexes. For instance, in the hydrosilylation of ketones, the structure of chelating N-heterocyclic bis-carbene rhodium(I) complexes, derived from imidazoles, influences both the selectivity and turnover frequencies. researchgate.net The bridge length between the carbene units and the steric demand of the N-substituents are critical factors in optimizing the catalytic process. researchgate.net
Furthermore, this compound derivatives have been utilized as precursors for N-heterocyclic carbene (NHC) ligands. These NHCs are strong σ-donors and form robust bonds with transition metals, leading to highly stable and active catalysts for a variety of reactions, including palladium-catalyzed cross-coupling reactions. researchgate.net The modular synthesis of these ligands allows for the creation of a library of catalysts that can be screened for optimal performance in specific applications.
Role in Asymmetric Catalysis for Enantioselective Transformations
The true prowess of this compound-based ligands is showcased in their application in asymmetric catalysis, where the goal is to synthesize a single enantiomer of a chiral product. The well-defined chiral environment created by these ligands when coordinated to a metal center enables high levels of stereocontrol in a variety of chemical transformations.
Copper-Catalyzed Reactions:
Copper complexes of chiral bis(imidazoline) ligands have proven to be particularly effective catalysts for several important C-C bond-forming reactions.
Asymmetric Henry Reaction: The nitroaldol, or Henry reaction, is a powerful tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Copper(II) complexes of chiral ligands based on 2-(pyridin-2-yl)imidazolidine-4-one have been shown to be efficient catalysts for the asymmetric Henry reaction between aldehydes and nitromethane. nih.gov The stereochemical outcome of the reaction is highly dependent on the relative configuration of the ligand, with cis- and trans-isomers affording opposite enantiomers of the product with high enantiomeric excess (ee). nih.gov For example, the use of a trans-configured ligand can lead to the (R)-nitroaldol with up to 96% ee, while a cis-configured ligand can produce the (S)-nitroaldol with up to 97% ee. nih.gov
Table 1: Asymmetric Henry Reaction of Various Aldehydes with Nitromethane Catalyzed by a Copper(II) Complex of a trans-Imidazolidin-4-one Ligand
| Aldehyde | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | >99 | 92 (R) |
| 4-Nitrobenzaldehyde | >99 | 96 (R) |
| 2-Chlorobenzaldehyde | >99 | 95 (R) |
| 4-Methoxybenzaldehyde | >99 | 90 (R) |
| 2-Furaldehyde | >99 | 91 (R) |
Data sourced from nih.gov
Asymmetric Friedel-Crafts Alkylation: The Friedel-Crafts alkylation is a fundamental reaction for forming C-C bonds with aromatic compounds. Chiral bis(imidazolinyl)thiophene ligands in combination with copper(II) triflate have been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes. nih.gov These reactions proceed with moderate to good yields and enantioselectivities, demonstrating the utility of these ligands in constructing chiral indole derivatives. nih.gov The choice of solvent and the specific structure of the ligand were found to be crucial for achieving high enantioselectivity.
Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene Derivatives Catalyzed by a Cu(OTf)₂-Bis(imidazolinyl)thiophene Complex
| Nitrostyrene Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 4-Fluoro | 76 | 81 |
| 4-Chloro | 72 | 78 |
| 4-Bromo | 70 | 75 |
| 2-Chloro | 68 | 72 |
Data sourced from nih.gov
Other Enantioselective Transformations:
The application of this compound-based ligands extends beyond copper catalysis. Research suggests their potential in a broader range of asymmetric transformations. nih.gov For instance, rhodium and iridium complexes bearing these ligands are being investigated for asymmetric hydrogenation of ketones and imines. researchgate.net The modularity of the ligand design allows for the systematic optimization of catalysts for these challenging reactions.
While extensive data for other reactions is still emerging, the established success in Henry and Friedel-Crafts reactions strongly indicates the broad potential of this compound-based ligands in asymmetric catalysis. The ability to fine-tune the ligand architecture provides a powerful platform for the development of highly selective catalysts for the synthesis of enantiopure molecules, which are of paramount importance in the pharmaceutical and fine chemical industries.
Advanced Research on the Biological Relevance of 2,5 Dihydro 1h Imidazole Derivatives
Exploration as Ligands for Specific Biological Receptors
Derivatives of 2,5-dihydro-1H-imidazole have been extensively studied as ligands for imidazoline (B1206853) and alpha-adrenergic receptors, demonstrating their potential in modulating various physiological processes.
Studies on Imidazoline Receptors
Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline moiety. wikipedia.org There are three main subtypes: I1, I2, and I3, each with distinct functions. wikipedia.orgresearchgate.net
I1 Receptors: Primarily located in the brainstem, I1 receptors are involved in the central regulation of blood pressure. researchgate.net Activation of these receptors leads to a decrease in sympathetic nervous system activity, resulting in a hypotensive effect. researchgate.net Several this compound derivatives, such as clonidine and moxonidine, are known to act as agonists at I1 receptors. wikipedia.org
I2 Receptors: These receptors are found in various tissues, including the brain, liver, and kidney. While their exact functions are still under investigation, they are implicated in several conditions, including psychiatric disorders. wikipedia.orgnih.gov The I2 binding sites are known to be heterogeneous and can be further classified into I2A and I2B subtypes based on their sensitivity to amiloride. nih.govtocris.com Compounds like idazoxan act as antagonists at these receptors. wikipedia.org
I3 Receptors: Located in pancreatic β-cells, I3 receptors are involved in the regulation of insulin secretion. wikipedia.orgresearchgate.net
Research has focused on synthesizing selective ligands for these receptor subtypes to develop targeted therapies with fewer side effects. For instance, the selective I1 receptor agonist carbophenyline has been evaluated for its potential in neuropathic pain relief. researchgate.net
Table 1: Selected this compound Derivatives and their Interaction with Imidazoline Receptors
| Compound | Receptor Target(s) | Observed Effect |
|---|---|---|
| Clonidine | I1 Agonist, α2-Adrenoceptor Agonist | Lowers blood pressure wikipedia.orgresearchgate.net |
| Moxonidine | I1 Agonist | Lowers blood pressure wikipedia.org |
| Idazoxan | I1, I2 Antagonist, α2-Adrenoceptor Antagonist | Blocks the effects of I1 and I2 agonists wikipedia.org |
Investigations into Alpha-Adrenoceptors
Many this compound derivatives also exhibit affinity for α-adrenoceptors, particularly the α2 subtype. nih.gov These receptors are involved in a wide range of physiological functions, including the regulation of blood pressure, heart rate, and neurotransmitter release. nih.govguidetopharmacology.org
The interaction of imidazoline derivatives with α2-adrenoceptor subtypes (α2A, α2B, α2C, and α2D) has been a subject of intense research. nih.gov For example, studies on marsanidine and 7-methylmarsanidine have explored their effects on different α2-adrenoceptor subtypes to understand their role in physiological processes like mydriasis. nih.gov It has been demonstrated that α2A-adrenoceptors play a significant role in hypotension and bradycardia. nih.gov
The spatial arrangement of the molecule is crucial for its interaction with α-adrenoceptors. Studies comparing the semi-rigid analogue MPV 305 T with MPV 295 have shown that the spatial dimension requirements for imidazoles are different from those of phenethylamines, suggesting a different mode of interaction with these receptors. nih.gov
Table 2: Effects of this compound Derivatives on Alpha-Adrenoceptors
| Compound | Receptor Interaction | Physiological Response in Pithed Rats |
|---|---|---|
| MPV 295 | α2-Adrenoceptor Agonist | Induced vasoconstriction nih.gov |
Investigation of Diverse Biological Activities
Beyond their receptor-specific interactions, derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects.
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The imidazole (B134444) nucleus is a core component of many antimicrobial agents. sphinxsai.com Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogens. nih.gov
Antibacterial Activity: Numerous studies have reported the antibacterial potential of imidazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, certain 2-substituted-1H-benzimidazole derivatives have shown good activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the imidazole ring significantly influence the antibacterial potency. nih.gov
Antifungal Activity: Imidazole derivatives are well-known for their antifungal properties and are found in clinically used drugs like ketoconazole and miconazole. sphinxsai.comresearchgate.net Research has shown that novel synthesized imidazole derivatives can exhibit significant activity against fungal strains such as Candida albicans and Aspergillus niger. nih.govajrconline.org
Antiviral Activity: The antiviral potential of imidazole derivatives has also been explored. scialert.net For instance, some novel 5-alkynyl-1-beta-D-ribofuranosylimidazole-4-carboxamides have been identified as broad-spectrum antiviral agents. scialert.net
Antiproliferative Research in Cell-Based Models
Several this compound derivatives have been investigated for their ability to inhibit the growth of cancer cells. imedpub.comsemanticscholar.org In vitro studies using various human tumor cell lines have identified promising antiproliferative agents.
Substituted 2,4,5-triphenyl-1H-imidazole derivatives have been a particular focus of this research. imedpub.comsemanticscholar.org For example, compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (6f) demonstrated significant growth inhibition of human non-small cell lung carcinoma (A549) cells, with an IC50 value of 15 μM. imedpub.comsemanticscholar.org The antiproliferative activity is often dependent on the specific substitutions on the phenyl rings. semanticscholar.orgmdpi.com
Table 3: Antiproliferative Activity of Selected 2,4,5-Triphenyl-1H-imidazole Derivatives against A549 Cancer Cell Lines
| Compound | Substitution Pattern | Growth Inhibition (%) at 20 μM | IC50 (μM) |
|---|---|---|---|
| 6f | 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | 90.33 imedpub.comsemanticscholar.org | 15 imedpub.comsemanticscholar.org |
| 4d | 2-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | 48.18 semanticscholar.org | Not reported |
| 11j | 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 45.16 semanticscholar.org | Not reported |
Anti-inflammatory Research
The anti-inflammatory properties of this compound derivatives have been well-documented. nih.govnih.gov These compounds have been shown to reduce inflammation in various experimental models.
For instance, a study on di- and tri-substituted imidazole derivatives identified several compounds with good anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.govnih.gov Compounds such as 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) exhibited significant edema inhibition. nih.gov Molecular docking studies have suggested that these compounds may exert their anti-inflammatory effects by inhibiting enzymes like COX-2. nih.gov
Table 4: Anti-inflammatory Activity of Selected Imidazole Derivatives
| Compound | Oedema Inhibition (%) |
|---|---|
| 2h | 49.58 - 58.02 nih.gov |
| 2l | 49.58 - 58.02 nih.gov |
| 3g | 49.58 - 58.02 nih.gov |
| 3h | 49.58 - 58.02 nih.gov |
| 3l | 49.58 - 58.02 nih.gov |
Antioxidant Research and Mechanisms
Derivatives of this compound have been a subject of interest in antioxidant research. Studies have shown that cyclic nitrones of the imidazole series which contain a sterically hindered phenol group are promising for their antioxidant activity. nih.govmdpi.com Specifically, 1-hydroxy-2,5-dihydroimidazoles have demonstrated notable antioxidant properties. nih.govmdpi.com
The mechanism of antioxidant action for these compounds is multifaceted. For 2H-imidazole-derived phenolic compounds, their antioxidant capabilities are linked to their ability to participate in redox transformations and act via transferring a hydrogen atom. nih.gov Research on a series of 5-aryl-2H-imidazole derivatives bearing different hydroxy group arrangements in a polyphenol moiety has helped establish a clear structure-antioxidant properties relationship. nih.gov
One key finding is that the antioxidant activity of 1-hydroxy-2,5-dihydroimidazoles increases as the steric volume of the alkyl substituent in the associated phenol group decreases. nih.govmdpi.comresearchgate.net Conversely, the stability of the hybrid phenoxyl-nitroxyl radicals (HPNs) formed upon their oxidation shows the opposite trend. nih.govmdpi.com Furthermore, studies on 2H-imidazole-derived polyphenolic compounds have found that those with the most electron-withdrawing functionality, such as a nitro group, possess higher antioxidant and antiradical capacities. nih.gov For instance, conjugating a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was shown to increase the antiradical capacity (ARC) significantly. nih.gov
Antioxidant and Antiradical Capacity of Imidazole Derivatives
| Compound Type | Key Structural Feature | Observed Effect on Antioxidant Activity | Reference |
|---|---|---|---|
| 1-Hydroxy-2,5-dihydroimidazoles | Decreased steric volume of alkyl substituent on phenol group | Increased antioxidant activity | nih.govmdpi.com |
| 2H-Imidazole-derived phenolic compounds | Electron-withdrawing substituents (e.g., nitro group) | Higher antioxidant and antiradical capacities | nih.gov |
| Phloroglucinol derivatives conjugated with 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl | Conjugation effect | Significant increase in antiradical capacity (ARC) from 2.26 to 5.16 (104 mol-eq/L) | nih.gov |
| 2,4,5-triphenyl imidazole derivatives | Electron-donating groups (e.g., hydroxy, p-dimethylamino) | Essential for antioxidant activity | mdpi.com |
Neuroprotective Investigations
The neuroprotective potential of imidazole derivatives is an emerging area of research. Certain imidazole-linked heterocycles have demonstrated neuroprotective properties in preclinical studies. nih.gov For example, selected compounds were found to rescue human dopaminergic cell lines (SH-SY5Y) from cell death induced by 6-hydroxydopamine, a neurotoxin used to model Parkinson's disease in vitro. nih.gov These compounds also exhibited significant anti-inflammatory effects in a cellular model of neuroinflammation. nih.gov
In a mouse model of Alzheimer's disease (5xFAD), oral administration of the representative compound 2-(benzo[b]thiophen-2-yl)-1H-imidazole (LSL33) at a low dose for four weeks resulted in ameliorated cognitive impairment and synaptic plasticity. nih.gov Furthermore, a reduction in neuroinflammation markers was observed. nih.gov This suggests that ligands for the imidazoline I2 receptors (I2-IRs), which have been identified as relevant targets in Alzheimer's disease, could be a promising therapeutic strategy for neurodegeneration. nih.gov Additionally, some heterocyclic nitrones, including those from the imidazole series, have been noted for their potential as free radical scavengers with neuroprotective properties. nih.gov
Enzyme Interaction and Modulation Studies
The imidazole scaffold is a key component in the active sites of many enzymes, where it often participates in catalytic processes. mdpi.comchemijournal.com Research has also explored how synthetic imidazole derivatives can interact with and modulate the activity of various enzymes.
One study demonstrated that imidazole can act as an inhibitor of GH1 β-glucosidase. nih.gov The mechanism was identified as partial competitive inhibition, where imidazole binds to the enzyme's active site, thereby reducing the substrate's affinity without altering the maximum rate of product formation. nih.gov This interaction was confirmed through kinetic experiments showing competition between imidazole and another inhibitor for the active site. nih.gov
Other research has evaluated 2,4,5-trisubstituted imidazole derivatives as potential inhibitors for enzymes like xanthine oxidase (XO) and acetylcholinesterase (AChE). mdpi.com For instance, compound 3 in the study, a 2,4,5-triphenyl imidazole derivative, was the most active XO inhibitor with an IC50 of 85.8 μg/mL. mdpi.com Additionally, certain multitargeted caffeic acid derivatives incorporating a 1,4-benzothiazepine scaffold have been shown to stimulate the activity of Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). acs.org
Cellular Signaling Pathway Modulation Research
Modulating cellular signaling pathways is a therapeutic approach for various diseases, as it can affect the expression of multiple inflammatory mediators and alter entire cytokine networks. nih.gov Key inflammatory pathways include the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathways. nih.gov
While the direct modulation of these specific pathways by this compound derivatives is a complex field, the known anti-inflammatory effects of some imidazole compounds suggest an interaction with these cascades. nih.gov For example, the anti-inflammatory effects observed in cellular models of neuroinflammation with imidazole-linked heterocycles point towards a modulation of underlying signaling pathways. nih.gov However, detailed mechanistic studies specifically linking this compound derivatives to the modulation of pathways like MAPK, JAK/STAT, or the Hippo signaling pathway are still an active area of investigation. Research on other compounds, such as 2,5-Hexanedione, has shown involvement of the Hippo signaling pathway in apoptosis, indicating that such pathways can be targets for chemical compounds, though this is not a derivative of imidazole. nih.gov
DNA Intercalation and Topoisomerase Inhibition Studies
Several imidazole derivatives have been designed and synthesized to act as DNA intercalators and topoisomerase inhibitors, which are key mechanisms for many anticancer agents. nih.gov DNA intercalators are compounds that can insert themselves between the base pairs of DNA, while topoisomerase inhibitors interfere with enzymes that manage the topology of DNA during cellular processes. nih.gov
A novel series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized as hybrid scaffolds that integrate structural elements for both DNA intercalation and topoisomerase II inhibition. nih.govnih.gov Screening of these compounds revealed that 4-phenyl-imidazoles and 4-(4-chlorophenyl)imidazoles could induce potent damage in calf thymus DNA (ctDNA). nih.gov
Similarly, a series of novel anthra[1,2-d]imidazole-6,11-diones were synthesized and evaluated for their DNA binding and inhibition of Leishmania donovani topoisomerase I. acs.org Several of these compounds showed high inhibitory activity, with one derivative bearing a tetrazole side chain exhibiting an IC50 value of approximately 1 μM. acs.org Interestingly, the study concluded that the topoisomerase inhibition was not directly related to the compounds' DNA binding affinity but was dependent on the nature of the side chain. acs.org
Topoisomerase Inhibition by Imidazole Derivatives
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones | Topoisomerase II | Compounds with 4-phenyl and 4-(4-chlorophenyl) substituents showed potent DNA damage. The most active compounds were more potent than doxorubicin against the MCF-7 breast cancer cell line. | nih.gov |
| Anthra[1,2-d]imidazole-6,11-diones | Leishmania donovani Topoisomerase I | Derivative with a tetrazole side chain had an IC50 of ~1 μM. Inhibition activity depended on the side chain, not DNA binding affinity. | acs.org |
Structure-Activity Relationship (SAR) Studies for Biological Function
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For imidazole derivatives, SAR studies have provided valuable insights into how molecular features influence biological activity. researchgate.netfiocruz.br The imidazole scaffold offers multiple sites for modification, each contributing uniquely to the pharmacological properties of the molecule. researchgate.net
Impact of Substituent Effects on Biological Activity Profiles
The nature and position of substituents on the imidazole ring and its associated moieties have a profound impact on the biological activity of this compound derivatives.
Antioxidant Activity : In 1-hydroxy-2,5-dihydroimidazoles with a phenol group, antioxidant activity is inversely proportional to the steric bulk of alkyl substituents on the phenol ring. nih.govmdpi.com For 2H-imidazole-derived phenolic compounds, electron-withdrawing groups (e.g., nitro groups) enhance antioxidant and antiradical capacities. nih.gov Conversely, for a series of 2,4,5-triphenyl imidazole derivatives, electron-donating groups like hydroxy and p-dimethylamino on an aromatic ring attached to the imidazole core were found to be essential for antioxidant activity. mdpi.com
Antiviral Activity : In a study of imidazole-coumarin conjugates designed as anti-Hepatitis C virus (HCV) agents, the potency and selectivity were significantly increased by two factors: having a hydrogen atom at the N(1) position of the imidazole nucleus and having substituents like Cl, F, Br, Me, or OMe on the coumarin nucleus. mdpi.com
These findings highlight the critical role of substituent effects in fine-tuning the biological profiles of imidazole-based compounds, providing a roadmap for the future design of derivatives with optimized therapeutic properties.
Rational Design Principles for Biologically Active Dihydroimidazole (B8729859) Compounds
The rational design of biologically active compounds featuring the this compound, also known as the 2-imidazoline scaffold, is a cornerstone of modern medicinal chemistry. This process involves a systematic and iterative approach to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies employed in this endeavor include the exploration of structure-activity relationships (SAR), the application of bioisosteric replacements, and the innovative use of scaffold hopping. These principles guide the modification of the dihydroimidazole ring and its substituents to achieve desired therapeutic effects.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For this compound derivatives, SAR analyses have been instrumental in identifying key pharmacophoric elements and guiding the optimization of lead compounds for various biological targets, including as inhibitors of the p53-MDM2 protein-protein interaction and as anti-inflammatory agents.
A notable example of SAR in the context of dihydroimidazole derivatives is in the development of inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy. The "Nutlins" are a well-known class of cis-imidazoline-based p53-MDM2 inhibitors. Research in this area has demonstrated that the substituents on the imidazoline ring are crucial for potent activity. Specifically, the presence of halogenated phenyl groups at the 2 and 4 positions of the imidazoline ring is often essential for high-affinity binding to the MDM2 protein. Modifications at the N1 position have also been explored to modulate the compound's physicochemical properties and cellular activity.
For instance, a study on cis-2,4,5-triaryl-imidazoline derivatives revealed the importance of alkoxy and halogen substituents on the aryl rings for their inhibitory activity against the p53-MDM2 interaction. The following table illustrates the structure-activity relationships of a series of synthesized compounds.
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | Yield (%) |
| 2a | H | H | H | H | H | H | 65 |
| 2b | 2-MeO | H | H | H | H | H | 56 |
| 2c | 4-MeO | H | H | H | H | H | 68 |
| 2d | 2,4-diMeO | H | H | H | H | H | 61 |
| 2e | 2-F | H | H | H | H | H | 66 |
| 2f | 4-F | H | H | H | H | H | 72 |
| 2g | 4-Cl | H | H | H | H | H | 75 |
| 2h | 2-MeO | 2-MeO | 2-MeO | H | H | H | 37 |
| 2i | 4-MeO | 4-MeO | 4-MeO | H | H | H | 63 |
| 2j | 2,4-diMeO | 2,4-diMeO | 2,4-diMeO | H | H | H | 45 |
| 2k | 2,4-diMeO | 2,4-diMeO | 2,4-diMeO | Me | H | H | 51 |
| 2l | 2,4-diMeO | 2,4-diMeO | 2,4-diMeO | Me | H | H | 55 |
In the realm of anti-inflammatory agents, another study focused on 1-(4,4,5,5-tetramethyl-2-(3-nitrophenyl)-4,5-dihydroimidazol-1-yl)-oxyacetyl-L-amino acids. The research demonstrated that modifications of the amino acid moiety attached to the imidazoline core significantly influenced the analgesic and anti-inflammatory activities. This highlights the importance of peripheral substitutions in tuning the biological profile of dihydroimidazole-based compounds.
Bioisosteric Replacements
Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to improve its pharmacokinetic profile. preprints.org In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule, including the core ring structure and its substituents.
For example, the nitrogen atoms in the dihydroimidazole ring can be important for hydrogen bonding interactions with a biological target. A common bioisosteric replacement for an imidazole ring is a triazole or a tetrazole, which can mimic the hydrogen bonding and electronic properties of the imidazole while potentially offering improved metabolic stability. researchgate.net While direct examples for the this compound core are less common in the literature, the principles from broader imidazole chemistry are often applicable.
A study on endopeptidase neurolysin activators demonstrated the successful application of an imidazole moiety as a bioisostere for an amide bond in peptidomimetic compounds. This replacement led to enhanced potency and metabolic stability. nih.gov This approach of replacing a labile amide bond with a more stable heterocyclic ring like dihydroimidazole can be a valuable strategy to improve the drug-like properties of a lead compound.
The following table presents a hypothetical example of bioisosteric replacements for a functional group on a dihydroimidazole scaffold and the potential impact on activity, illustrating the principles of this design strategy.
| Parent Compound | Functional Group | Bioisosteric Replacement | Rationale | Expected Outcome |
| Dihydroimidazole-X | -COOH | Tetrazole | Mimics acidity and hydrogen bonding of carboxylic acid. | Improved metabolic stability and cell permeability. |
| Dihydroimidazole-Y | -CH3 | -Cl | Similar size, can alter electronic properties. | Increased binding affinity through new interactions. |
| Dihydroimidazole-Z | Phenyl ring | Thiophene ring | Similar size and aromaticity. | Altered metabolic profile and potential for new interactions. |
Scaffold Hopping
Scaffold hopping is a creative drug design strategy that involves replacing the central core (scaffold) of a known active compound with a structurally different scaffold while maintaining the original's biological activity. nih.govnih.gov This approach is particularly useful for discovering novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.
For dihydroimidazole derivatives, scaffold hopping could involve replacing the dihydroimidazole core with other five-membered heterocyclic rings like oxazoline, thiazoline, or pyrazoline. The goal is to preserve the spatial arrangement of the key pharmacophoric groups that interact with the biological target. Computational methods are often employed to identify potential replacement scaffolds that can maintain the desired three-dimensional orientation of the substituents. nih.gov
An example of a scaffold hopping approach can be seen in the development of p53-MDM2 inhibitors, where researchers started with the imidazoline-based Nutlins and designed novel bicyclic scaffolds, such as dihydroimidazothiazoles, to mimic the presentation of the key interacting groups to the MDM2 protein. nih.gov This led to the discovery of new and potent inhibitors.
The table below illustrates the concept of scaffold hopping from a this compound core to other heterocyclic systems.
| Original Scaffold | Key Pharmacophoric Groups | Hopped Scaffold | Rationale for Hopping | Potential Advantage |
| This compound | Aryl groups at C2 and C4 | Oxazoline | Similar five-membered ring, maintains spatial orientation of substituents. | Altered physicochemical properties, potentially improved solubility or metabolic stability. |
| This compound | Cationic center and hydrophobic group | Thiazoline | Introduces a sulfur atom, potentially leading to different interactions with the target. | Novel chemical space, potential for increased selectivity. |
| This compound | Hydrogen bond donor/acceptor pattern | Pyrazoline | Different arrangement of nitrogen atoms, offering new hydrogen bonding possibilities. | Exploration of new binding modes within the target protein. |
Future Directions and Emerging Research Avenues for 2,5 Dihydro 1h Imidazole
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 2,5-dihydro-1H-imidazole and its derivatives is geared towards "green chemistry," emphasizing efficiency, safety, and environmental responsibility. hilarispublisher.combenthamdirect.com Researchers are moving away from harsh reagents and multi-step procedures towards one-pot syntheses and the use of benign and reusable catalysts.
Key developments include:
Mild and Efficient Oxidation: Environmentally friendly methods are being adopted, such as using hydrogen peroxide with sodium iodide or tungstophosphoric acid as an oxidant, providing high yields of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.orgresearchgate.net
Alternative Energy Sources: Non-conventional energy sources are being employed to accelerate reaction times and reduce energy consumption. Ultrasound energy, for instance, has been used to synthesize imidazolines in water in as little as 12-18 minutes. hilarispublisher.com
Solvent-Free and Catalytic Approaches: A significant trend is the use of solvent-free conditions, which minimizes waste and simplifies product purification. ias.ac.inresearchgate.net This is often coupled with the use of novel, reusable heterogeneous catalysts. For example, crosslinked poly(AMPS-co-AA) and metal-organic frameworks (MOFs) like MIL-101(Cr) have proven to be effective and recyclable catalysts for the multi-component synthesis of substituted imidazoles under solvent-free conditions. ias.ac.inmdpi.com
Advanced Catalytic Systems: Palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides represents a sophisticated domino process that forms new carbon-carbon and carbon-nitrogen bonds in a single operation, leading to polysubstituted 2-imidazoline derivatives. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Modern Synthetic Methods for Imidazoline (B1206853) Derivatives
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Green Oxidation | H₂O₂/NaI or Tungstophosphoric acid | Environmentally friendly, high yields | organic-chemistry.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Ultrasound energy, water as solvent | Rapid reaction times (12-18 min), green | hilarispublisher.com |
| Heterogeneous Catalysis | Polymeric catalysts, MIL-101(Cr) MOF, solvent-free | Catalyst reusability, high yields, easy work-up | ias.ac.inresearchgate.netmdpi.com |
| Palladium-Catalyzed Cyclization | Pd catalyst, 2,3-allenyl amines, aryl iodides | Domino process, forms multiple bonds in one step | organic-chemistry.orgresearchgate.net |
Advancements in Integrated Spectroscopic and Computational Approaches
The characterization of this compound derivatives is increasingly reliant on a powerful synergy between experimental spectroscopy and theoretical computations. This integrated approach provides a much deeper insight into molecular structure, reactivity, and properties than either method could alone.
Structural Confirmation: The structures of newly synthesized derivatives are routinely confirmed using a combination of FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. tandfonline.comnih.gov For definitive structural elucidation in the solid state, single-crystal X-ray diffraction is employed. nih.gov
Computational Validation with DFT: Density Functional Theory (DFT) has become an indispensable tool. Researchers use DFT calculations with basis sets like B3LYP/6-311G(d,p) to optimize molecular geometries. The calculated bond parameters are then compared with experimental data from X-ray crystallography, showing excellent alignment. tandfonline.com
Predicting Reactivity and Properties: DFT is also used to explore the electronic properties of these molecules. Frontier Molecular Orbital (HOMO-LUMO) analysis provides insights into chemical reactivity and charge transfer within the molecule. tandfonline.comnih.gov The mapping of the Molecular Electrostatic Potential (MEP) onto electron density surfaces helps identify potential reactive sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net
Table 2: Integrated Spectroscopic and Computational Techniques
| Technique | Purpose | Key Findings/Applications | Reference |
|---|---|---|---|
| X-ray Crystallography & DFT | Structural validation | Confirms molecular geometry; computational results align well with experimental data. | tandfonline.comnih.gov |
| FT-IR, NMR & Computational Spectra | Vibrational and electronic analysis | Simulated spectra (IR, Raman) are compared with experimental data for detailed frequency assignments. | researchgate.net |
| HOMO-LUMO Analysis | Reactivity prediction | The energy gap provides information on the molecule's stability and charge transfer properties. | tandfonline.comnih.gov |
| Molecular Electrostatic Potential (MEP) | Reactive site identification | Visualizes electron-rich and electron-poor regions to predict sites for chemical reactions. | tandfonline.comresearchgate.net |
Expanding the Scope of Applications in Catalysis and Advanced Materials
The unique structural features of the this compound scaffold make it a versatile building block for creating novel catalysts and functional materials. Research is focused on leveraging its properties for a range of advanced applications.
Asymmetric Catalysis: Chiral 2-imidazolines are highly valued as ligands in asymmetric catalysis. organic-chemistry.org Their ability to coordinate with metal centers allows for the creation of catalysts that can produce specific stereoisomers of a target molecule, which is crucial in pharmaceutical synthesis.
Heterogeneous Catalysis: Imidazole-based structures are being incorporated into polymers to create novel, reusable catalysts. ias.ac.inresearchgate.net In a cutting-edge application, an {Fe²⁺–imidazole} catalyst was grafted onto magnetic nanoparticles, creating a robust and magnetically recoverable hybrid-catalyst for producing high-purity hydrogen from formic acid. rsc.org This catalyst demonstrated remarkable durability, being reusable for at least 12 cycles with a high turnover number. rsc.org
Advanced Materials: Derivatives of imidazole (B134444) are being investigated for their potential in materials science. For example, computational studies have predicted that some imidazole derivatives could possess high nonlinear optical (NLO) properties, making them promising candidates for applications in photonics and optoelectronics. tandfonline.comresearchgate.net
Deepening the Understanding of Molecular Mechanisms in Biological Systems
While many imidazole derivatives are known for their biological activity, current research is delving deeper to understand the precise molecular mechanisms behind these effects. This involves identifying specific biological targets and characterizing the interactions at an atomic level.
Target Identification and Mechanism of Action: Research on antidepressant properties has identified that certain 2-substituted 4,5-dihydro-1H-imidazole derivatives possess a unique dual-action mechanism, acting as both α2-adrenoreceptor antagonists and serotonin-selective reuptake inhibitors. nih.gov Other studies have identified derivatives that act as monoamine oxidase (MAO) inhibitors. hilarispublisher.com
Molecular Docking and Simulation: To visualize and understand these interactions, researchers extensively use molecular docking and molecular dynamics simulations. These computational techniques are used to predict the binding affinity and conformation of imidazole derivatives within the active sites of target proteins. Studies have explored the interactions with crucial enzymes like the COVID-19 major protease and APO-liver alcohol dehydrogenase, suggesting potential inhibitory activity. tandfonline.comnih.govresearchgate.net
Inhibition of Key Enzymes: A significant area of research is the inhibition of heme oxygenase-1 (HO-1), an important therapeutic target. Studies have shown that the imidazole moiety can coordinate with the iron in the enzyme's heme substrate, protecting it from oxidation and disrupting a critical network of water molecules and amino acid residues (like Asp140) needed for catalysis. nih.gov
In Silico ADMET Prediction: Beyond efficacy, future research also focuses on the drug-like properties of these compounds. In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives, helping to identify candidates with favorable pharmacokinetic properties early in the drug discovery process. tandfonline.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 2,5-dihydro-1H-imidazole derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via cyclization of amidines with ketones or aldehydes. For example, a base-promoted method using KOtBu in DMSO at 80°C enables efficient formation of spiro-fused derivatives (e.g., Entry 11 in Table 1 yields 85% for R1 = Ph, R2 = CH₃) . Optimization involves adjusting temperature, solvent polarity, and base strength. Substituent steric effects and electronic properties of reactants also influence yields, as seen in alkyl vs. aryl substitutions (e.g., n-C₄H₉ groups yield 80%, while iso-C₃H₇ groups drop to 61%) .
Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?
Key validation methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., characteristic dihydroimidazole protons at δ 3.2–4.0 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₃H₉ClN₄ at m/z 137.58) .
- Elemental Analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C10H12N2: calc. C 74.97%, H 7.55%, N 17.48%) .
Q. What are the primary applications of this compound derivatives in medicinal chemistry?
These derivatives serve as precursors for bioactive molecules, including:
- Antimicrobial Agents : Hydrazinyl-substituted derivatives exhibit activity against Gram-positive bacteria (MIC ~8 µg/mL) .
- Enzyme Inhibitors : Anthracene-functionalized derivatives inhibit α-glucosidase (IC₅₀ ~12 µM) via π-π stacking with catalytic residues .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms for dihydroimidazole derivatives?
Single-crystal XRD analysis clarifies intermolecular interactions and stereochemistry. For example, 2-p-Tolyl-4,5-dihydro-1H-imidazole (C10H12N2) crystallizes in monoclinic Cc space group (a = 5.1134 Å, β = 94.293°), with N–H···N hydrogen bonds forming 1D chains along the c-axis . Such data validate mechanistic proposals, such as regioselective cyclization pathways.
Q. What strategies address low yields in the synthesis of spiro-fused 4,5-dihydro-1H-imidazol-5-ones?
Challenges arise from steric hindrance and competing side reactions. Solutions include:
- Substituent Tuning : Bulky groups (e.g., Ph) stabilize transition states, improving yields (e.g., 86% for R1 = R2 = Ph) .
- Catalyst Screening : Transition-metal-free conditions (e.g., KOtBu/DMSO) minimize byproduct formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Q. How can computational modeling predict the biological activity of novel dihydroimidazole derivatives?
- Docking Studies : Molecular docking with target enzymes (e.g., α-glucosidase PDB: 2ZE0) identifies key interactions (e.g., hydrogen bonds with Glu276) .
- QSAR Models : Correlate substituent lipophilicity (ClogP) with antimicrobial potency (R² > 0.85 for Gram-positive strains) .
- MD Simulations : Assess ligand-protein stability over 100 ns trajectories (RMSD < 2.0 Å) .
Q. What methodological approaches characterize the coordination chemistry of dihydroimidazole ligands?
- Single-Crystal XRD : Resolve Cu(I) complexes with 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole ligands, revealing tetrahedral geometry and Cu–N bond lengths (~1.95 Å) .
- EPR Spectroscopy : Detect paramagnetic nitroxide derivatives (e.g., g-factor ~2.006 for 2,2,5,5-tetramethyl-substituted radicals) .
- Cyclic Voltammetry : Determine redox potentials (e.g., E₁/₂ = −0.45 V vs. Ag/AgCl for imidazole-based ligands) .
Q. How are this compound derivatives utilized in biochemical imaging probes?
Derivatives like 2-[2-(o-tolyl)vinyl]-4,5-dihydro-1H-imidazole (Ki = 3.7 nM for I₂ receptors) are radiolabeled with ¹¹C or ¹⁸F for PET imaging. Key steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
